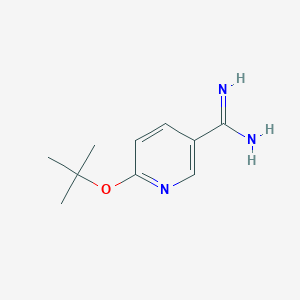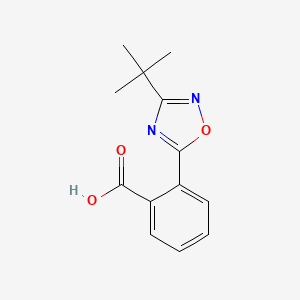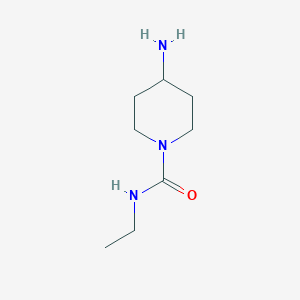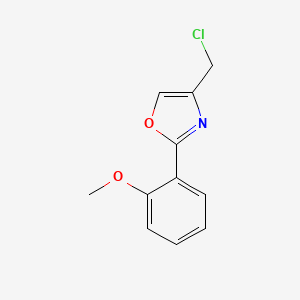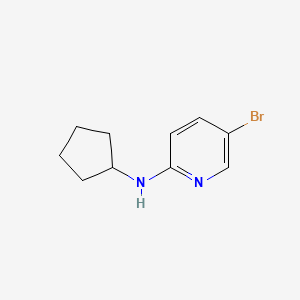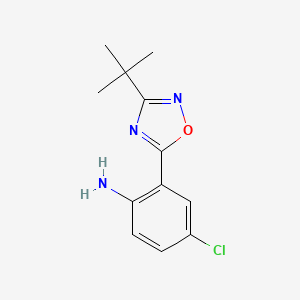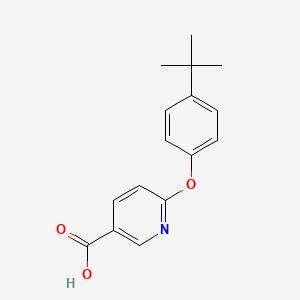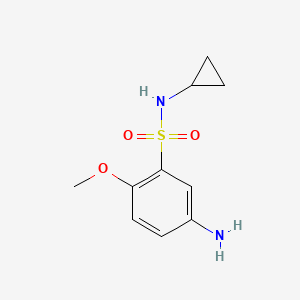![molecular formula C15H14N4O2 B1372698 5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione CAS No. 1114822-85-3](/img/structure/B1372698.png)
5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione” is a chemical compound with the molecular formula C15H14N4O2 and a molecular weight of 282.3 . It is intended for research use only and not for diagnostic or therapeutic use .
Physical And Chemical Properties Analysis
This compound is a solid and should be stored at room temperature . The molecular formula is C15H14N4O2 and the molecular weight is 282.3 .Applications De Recherche Scientifique
Amnesia-Reversal Activity
A study by Butler et al. (1987) investigated the amnesia-reversal activity of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, which are structurally related to 5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione. They found that these compounds could reverse electroconvulsive shock-induced amnesia in mice, with specific variations in ring size and heteroatoms affecting activity. This research suggests potential therapeutic applications in cognitive disorders (Butler et al., 1987).
Antihypertensive Properties
Demirayak et al. (2004) synthesized derivatives of pyridazinone and phthalazinone, structurally similar to the compound . They evaluated these compounds for their antihypertensive activities both in vitro and in vivo. The study found that some pyridazinone derivatives demonstrated appreciable antihypertensive activity, indicating potential use in treating hypertension (Demirayak et al., 2004).
Electrochromic Applications
Cho et al. (2015) explored the use of pyrrolo-acenaphtho-pyridazine-diones, related to the compound , in electrochromic applications. They synthesized novel electron acceptors and incorporated them into conjugated polymers, which showed potential for use in electrochromic devices due to their color-changing properties and high redox stability (Cho et al., 2015).
Photo-Induced Oxidation of Amines
Nitta et al. (2005) studied the properties of compounds similar to 5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione, specifically their ability to oxidize amines under photo-irradiation conditions. This research suggests potential applications in photochemistry and materials science (Nitta et al., 2005).
Antiviral Evaluation
Cobo et al. (1997) synthesized and evaluated pyrrolo[3,4-c]pyridin-1,3(2H)-dione derivatives, structurally related to the compound in focus, for their antiviral activity. While the compounds were found to be inactive, this research contributes to the understanding of the potential antiviral applications of similar compounds (Cobo et al., 1997).
Propriétés
IUPAC Name |
5-(3-aminophenyl)-3,7,8,9-tetrahydro-2H-pyridazino[4,5-a]pyrrolizine-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c16-9-4-1-3-8(7-9)13-12-11(10-5-2-6-19(10)13)14(20)17-18-15(12)21/h1,3-4,7H,2,5-6,16H2,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWIMHQTUUVVRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C(N2C1)C4=CC(=CC=C4)N)C(=O)NNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901134489 |
Source


|
| Record name | 2H-Pyridazino[4,5-a]pyrrolizine-1,4(3H,7H)-dione, 5-(3-aminophenyl)-8,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901134489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione | |
CAS RN |
1114822-85-3 |
Source


|
| Record name | 2H-Pyridazino[4,5-a]pyrrolizine-1,4(3H,7H)-dione, 5-(3-aminophenyl)-8,9-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114822-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyridazino[4,5-a]pyrrolizine-1,4(3H,7H)-dione, 5-(3-aminophenyl)-8,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901134489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

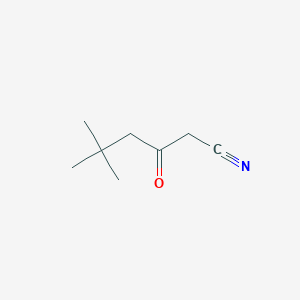
![3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea](/img/structure/B1372617.png)


![7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1372620.png)
